molecular formula C3H2OS2 B14740766 1,3-Dithiol-2-one CAS No. 2314-40-1

1,3-Dithiol-2-one

Cat. No.: B14740766
CAS No.: 2314-40-1
M. Wt: 118.18 g/mol
InChI Key: FWLLWHCFLMXGDG-UHFFFAOYSA-N
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Description

1,3-Dithiol-2-one: is a heterocyclic compound containing a five-membered ring with two sulfur atoms and one oxygen atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It serves as a precursor for various chemical reactions and is used in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dithiol-2-one can be synthesized through the reaction of diisopropyl xanthogen disulfide with alkynes. This reaction typically requires a radical initiator and proceeds via the formation of a five-membered ring . Another method involves the hydrolytic release of the masked ene-1,2-dithiolate ligand from this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of diisopropyl xanthogen disulfide and alkynes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a radical initiator to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dithiol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-dithiol-2-one involves its ability to undergo reversible ring-opening reactions. This property makes it an efficient trap for carbon dioxide (CO2) and other small molecules. The compound can also interact with various molecular targets, including metal ions and organic substrates, through its sulfur atoms .

Properties

IUPAC Name

1,3-dithiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2OS2/c4-3-5-1-2-6-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLLWHCFLMXGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2OS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177709
Record name 1,3-Dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2314-40-1
Record name 1,3-Dithiol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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